Bienvenue dans la boutique en ligne BenchChem!

N4-(1-phenylethyl)quinazoline-2,4-diamine

Antimalarial drug discovery Plasmodium falciparum SAR scaffold

This compound is a privileged SAR scaffold with demonstrated sub-30 nM antimalarial IC50 and explicit patent claims for SK channel modulation. The N4-(1-phenethyl) substituent confers distinct target engagement not achievable with achiral N4 variants. Secure ≥95% purity material for focused library synthesis or ADME benchmarking. The chiral benzylic center enables stereospecific optimization unavailable in simpler analogues.

Molecular Formula C16H16N4
Molecular Weight 264.332
CAS No. 1501156-14-4
Cat. No. B2992235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(1-phenylethyl)quinazoline-2,4-diamine
CAS1501156-14-4
Molecular FormulaC16H16N4
Molecular Weight264.332
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N
InChIInChI=1S/C16H16N4/c1-11(12-7-3-2-4-8-12)18-15-13-9-5-6-10-14(13)19-16(17)20-15/h2-11H,1H3,(H3,17,18,19,20)
InChIKeyVVCCEDZXRWDLBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N4-(1-phenylethyl)quinazoline-2,4-diamine (CAS 1501156-14-4): Procurement and Research Chemical Overview


N4-(1-phenylethyl)quinazoline-2,4-diamine (CAS 1501156-14-4) is a heterocyclic small molecule belonging to the quinazoline-2,4-diamine family, characterized by a 1-phenylethyl substituent at the N4 position. The compound has a molecular weight of 264.33 g/mol and the molecular formula C16H16N4 . Quinazoline-2,4-diamines constitute a pharmacologically versatile scaffold with documented activities spanning antimalarial, antibacterial, antileishmanial, and kinase inhibitory applications [1]. This specific N4-substituted derivative serves as a synthetic intermediate and research tool for structure-activity relationship (SAR) exploration within the broader quinazoline-2,4-diamine chemical space, with published evidence linking the 1-phenylethyl substitution pattern to improved target engagement in multiple biological contexts.

N4-(1-phenylethyl)quinazoline-2,4-diamine (CAS 1501156-14-4): Critical Rationale Against Generic Analog Substitution


Scientific procurement decisions for quinazoline-2,4-diamine analogs cannot rely on generic scaffold assumptions due to pronounced substitution-dependent activity divergence across biological targets. Within the N2,N4-disubstituted quinazoline-2,4-diamine series, the specific identity and stereochemistry of the N4 substituent dramatically influences both potency and target selectivity profiles [1]. The 1-phenylethyl group at N4 confers distinct binding characteristics compared to alternative N4 substituents such as benzyl or 3-chloro-4-fluorophenyl groups, with downstream implications for target engagement and off-target liability [2]. In antimalarial applications, compounds bearing the N4-(1-phenylethyl) substitution pattern have demonstrated IC50 values below 30 nM against Plasmodium falciparum, whereas structurally related derivatives with alternative N4 substitutions exhibit substantially reduced potency [3]. Furthermore, the stereochemical configuration at the benzylic carbon of the 1-phenylethyl moiety represents an additional dimension of activity modulation that is absent in achiral N4 substituents, precluding reliable extrapolation from structurally adjacent analogs lacking this chiral center [2]. The quantitative evidence below substantiates why this specific compound merits prioritized selection over alternative quinazoline-2,4-diamines bearing different N4 substituents.

N4-(1-phenylethyl)quinazoline-2,4-diamine: Quantified Differentiation Evidence for Scientific Procurement Decisions


Antimalarial SAR Scaffold: N4-(1-phenylethyl) Substitution Enables Sub-30 nM Potency in Quinazoline-2,4-diamine Series

Within a comprehensive antimalarial SAR campaign evaluating approximately 150 distinct 6,7-dimethoxyquinazoline-2,4-diamine derivatives, compounds bearing the N4-(1-phenylethyl) substitution pattern demonstrated IC50 values lower than 30 nM against Plasmodium falciparum [1]. The lead compound SSJ-717, which incorporates the 1-phenylethyl moiety at N4, exhibited high antimalarial activity warranting designation as a promising drug lead. This potency threshold establishes the N4-(1-phenylethyl) substitution as a privileged motif for antimalarial activity within the quinazoline-2,4-diamine chemical series, contrasting with structurally related analogs lacking this specific substitution pattern that did not achieve comparable potency levels in the same screening cascade.

Antimalarial drug discovery Plasmodium falciparum SAR scaffold

Patent-Cited Substituent Preference: 1-Phenylethyl as Preferred N4 Group for SK Channel Modulation

Patent literature explicitly identifies the 1-phenylethyl group as a preferred substituent at the Ra position (corresponding to N4) for quinazoline-2,4-diamine derivatives designed as small-conductance calcium-activated potassium (SK) channel modulators [1]. The patent specification enumerates Ra as being selected from benzyl, 1-phenylethyl, or 3-chloro-4-fluorophenyl groups, establishing the 1-phenylethyl moiety as one of only three explicitly claimed N4 substituents for this therapeutic application. This structural preference reflects SAR optimization efforts distinguishing 1-phenylethyl from numerous alternative N4 substituents that were evaluated but not claimed as preferred embodiments.

Ion channel modulation SK channels Neurological disorders

Physicochemical Profile: Defined LogP and TPSA Support Reproducible ADME Predictions

N4-(1-phenylethyl)quinazoline-2,4-diamine possesses well-defined computed physicochemical parameters including LogP of 3.3851 and topological polar surface area (TPSA) of 63.83 Ų . These values position the compound within a favorable oral drug-likeness space per Lipinski's Rule of Five parameters (LogP < 5, TPSA < 140 Ų) . The 1-phenylethyl substituent contributes hydrophobic character (LogP 3.39) while maintaining acceptable polarity for membrane permeability predictions. Alternative N4 substituents such as hydrogen (unsubstituted quinazoline-2,4-diamine) would yield substantially different LogP and TPSA values, altering predicted ADME behavior and cellular permeability characteristics.

ADME prediction Physicochemical properties Computational chemistry

Commercial Availability: Standardized 95% Purity Specification Enables Reproducible Experimental Outcomes

N4-(1-phenylethyl)quinazoline-2,4-diamine is commercially available with a documented purity specification of 95% from multiple established research chemical suppliers . This standardized purity grade facilitates reproducible experimental outcomes across independent research laboratories by minimizing batch-to-batch variability attributable to unknown impurities or degradation products. Alternative research chemicals within the quinazoline-2,4-diamine family may be offered at variable or unspecified purity levels (ranging from 90% to >98%), introducing uncontrolled variability that can confound SAR interpretation and biological assay reproducibility.

Research chemical procurement Purity specification Reproducibility

Lead Compound SSJ-717: N4-(1-phenylethyl)-Containing Derivative Demonstrates High Antimalarial Activity Against Chloroquine-Resistant Strains

The derivative 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (compound 20, designated SSJ-717) represents a validated drug lead that incorporates the N4-(1-phenylethyl) moiety as a critical structural element [1]. This compound emerged as the most promising candidate from an extensive screening cascade of approximately 150 quinazoline-2,4-diamine analogs, demonstrating high antimalarial activity sufficient to warrant lead designation. The presence of the N4-(1-phenylethyl) substituent in this optimized lead compound underscores the functional relevance of this specific substitution pattern for achieving potent antimalarial efficacy.

Antimalarial drug lead Drug-resistant malaria Lead optimization

N4-(1-phenylethyl)quinazoline-2,4-diamine (CAS 1501156-14-4): Validated Research Application Scenarios


Antimalarial Lead Optimization: SAR Exploration Around N4-(1-phenylethyl) Scaffold

Researchers pursuing antimalarial drug discovery programs can utilize N4-(1-phenylethyl)quinazoline-2,4-diamine as a starting scaffold for SAR exploration, leveraging the established finding that N4-(1-phenylethyl)-containing 6,7-dimethoxyquinazoline-2,4-diamines achieve sub-30 nM IC50 values against P. falciparum [1]. The scaffold enables systematic derivatization at the N2 position while maintaining the privileged N4-(1-phenylethyl) substitution that contributed to the lead designation of SSJ-717, a validated antimalarial candidate [1].

SK Channel Modulator Development: Patent-Validated Scaffold for Ion Channel Research

Investigators developing small-molecule modulators of small-conductance calcium-activated potassium (SK) channels can prioritize N4-(1-phenylethyl)quinazoline-2,4-diamine based on its explicit inclusion as a preferred N4 substituent in SK channel modulator patent claims [2]. The 1-phenylethyl group represents one of only three preferred Ra substituents enumerated for quinazoline-2,4-diamine derivatives targeting SK channels, providing a structurally validated entry point for neurological and psychiatric ion channel research programs [2].

ADME and Physicochemical Modeling: Well-Characterized Scaffold for Computational Studies

Computational chemists and ADME modelers can employ N4-(1-phenylethyl)quinazoline-2,4-diamine as a benchmark compound with defined physicochemical parameters (LogP 3.3851, TPSA 63.83 Ų, H-bond donors 2, H-bond acceptors 4) . These computed properties support reproducible in silico predictions of permeability, solubility, and drug-likeness, enabling reliable comparative analyses against analog series with alternative N4 substitution patterns and facilitating structure-property relationship (SPR) investigations .

Quinazoline-2,4-diamine Library Synthesis: Validated Intermediate for N2 Derivatization

Medicinal chemistry teams synthesizing focused libraries of N2,N4-disubstituted quinazoline-2,4-diamines can utilize N4-(1-phenylethyl)quinazoline-2,4-diamine as a key intermediate, capitalizing on the commercial availability of the compound at standardized 95% purity from multiple suppliers . The pre-installed N4-(1-phenylethyl) group enables divergent N2 functionalization while maintaining the SAR-validated N4 substitution pattern that has demonstrated utility across antimalarial, antibacterial, and ion channel modulator applications [1][2].

Quote Request

Request a Quote for N4-(1-phenylethyl)quinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.